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Compound of Interest

Compound Name: 2-Amino-3-methyl-5-nitropyridine

Cat. No.: B021948 Get Quote

An In-depth Technical Guide to the Spectroscopic Profile of 2-Amino-3-methyl-5-nitropyridine

Authored by a Senior Application Scientist
This guide provides a detailed spectroscopic analysis of 2-amino-3-methyl-5-nitropyridine
(CAS No: 18344-51-9), a key organic intermediate in the pharmaceutical and agrochemical

industries.[1] By integrating data from various analytical techniques, this document serves as a

comprehensive reference for researchers, scientists, and drug development professionals,

offering insights into the structural and electronic properties of this compound.

Molecular Structure and Physicochemical
Properties
2-Amino-3-methyl-5-nitropyridine, with the molecular formula C₆H₇N₃O₂, is a substituted

pyridine ring.[2] The arrangement of an electron-donating amino group (-NH₂), a weakly

donating methyl group (-CH₃), and a powerful electron-withdrawing nitro group (-NO₂) creates

a unique electronic environment that significantly influences its spectroscopic characteristics

and reactivity.

Table 1: Physicochemical Properties of 2-Amino-3-methyl-5-nitropyridine
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Property Value Source(s)

CAS Number 18344-51-9 [2]

Molecular Formula C₆H₇N₃O₂ [2]

Molecular Weight 153.14 g/mol [2]

Appearance
White to light yellow crystalline

powder
[1]

Melting Point 249-260 °C [1][3]

IUPAC Name
3-methyl-5-nitropyridin-2-

amine
[2]

Below is a diagram of the molecular structure, with atoms numbered for reference in

subsequent spectroscopic discussions.

Caption: Molecular structure of 2-amino-3-methyl-5-nitropyridine.

Synthesis and Sample Preparation
A reliable supply of pure material is paramount for accurate spectroscopic analysis. The

compound is typically synthesized via the nitration of 2-amino-3-methylpyridine.[4]

Experimental Protocol: Synthesis
Dissolution: Dissolve 2-amino-3-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.

Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding

concentrated sulfuric acid to fuming nitric acid at 0 °C.

Nitration: Add the nitrating mixture dropwise to the pyridine solution, ensuring the

temperature is maintained below 20 °C.

Reaction: Allow the mixture to warm to room temperature and then heat carefully to 35-40 °C

for a controlled period.
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Neutralization & Precipitation: Cool the reaction mixture and neutralize with concentrated

aqueous ammonia to precipitate the crude product.

Purification: Filter the precipitate, wash with water and aqueous DMF, and recrystallize from

DMF to yield pure 2-amino-3-methyl-5-nitropyridine.[4]

This synthesis workflow is depicted below.
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Reactants & Reagents

Process Steps

Output

2-Amino-3-methylpyridine

1. Dissolve A in B at 0°C

Conc. H₂SO₄

2. Prepare Nitrating Mixture (B+C)

Fuming HNO₃

3. Add Mixture to Solution (<20°C)

4. Controlled Heating (35-40°C)

5. Neutralize with NH₃(aq)

6. Filter & Recrystallize

Pure 2-Amino-3-methyl-5-nitropyridine

Click to download full resolution via product page

Caption: Synthesis workflow for 2-amino-3-methyl-5-nitropyridine.
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For analysis, the purified crystalline powder is used directly for solid-state techniques (e.g.,

ATR-FTIR) or dissolved in appropriate deuterated solvents (e.g., DMSO-d₆) for NMR or

spectroscopic grade solvents (e.g., ethanol) for UV-Vis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical information about the carbon-hydrogen framework of a

molecule. While public databases lack readily available experimental spectra for this specific

compound, theoretical calculations and data from analogous structures allow for a robust

prediction of its NMR profile.[5][6]

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the two aromatic protons,

the amino protons, and the methyl protons.

Aromatic Protons (H4, H6): The pyridine ring contains two protons. H4 is expected to be the

most downfield-shifted aromatic proton due to the deshielding effects of the adjacent nitro

group. H6 will also be downfield but likely less so than H4.

Amino Protons (-NH₂): The amino protons typically appear as a broad singlet. Its chemical

shift can be variable and is dependent on solvent, concentration, and temperature due to

hydrogen bonding.

Methyl Protons (-CH₃): The methyl protons will appear as a singlet, typically in the upfield

region around 2.0-2.5 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon

atoms in the molecule.

Aromatic Carbons: The chemical shifts are heavily influenced by the substituents. The

carbon bearing the nitro group (C5) and the carbon bearing the amino group (C2) are

expected to be significantly affected. C5 will be shifted downfield due to the electron-

withdrawing nature of the nitro group, while C2 will be shifted upfield by the electron-
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donating amino group. The other ring carbons (C3, C4, C6) will have shifts influenced by

their position relative to these powerful groups.

Methyl Carbon (-CH₃): This will appear as a single peak in the far upfield region of the

spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom
Predicted ¹H Shift
(ppm)

Predicted ¹³C Shift
(ppm)

Rationale

C2-NH₂ ~7.0-7.5 (broad s, 2H) ~155-160

Influenced by

electron-donating -

NH₂ group.

C3-CH₃ ~2.2-2.4 (s, 3H) ~15-20
Typical aliphatic

methyl group.

C4-H ~8.9-9.1 (d, 1H) ~125-130
Deshielded by

adjacent -NO₂ group.

C5-NO₂ - ~135-140
Strongly deshielded

by -NO₂ group.

C6-H ~8.2-8.4 (d, 1H) ~145-150

Deshielded by ring

nitrogen and -NO₂

group.

Note: These are estimated values based on theoretical studies and data from similar

compounds. Actual experimental values may vary.[5][6]

Vibrational Spectroscopy (FTIR & FT-Raman)
Vibrational spectroscopy probes the functional groups within a molecule. A comprehensive

study combining experimental and theoretical (DFT/B3LYP) analysis provides detailed

assignments for the vibrational modes of 2-amino-3-methyl-5-nitropyridine.[5]

Experimental Protocol: ATR-FTIR Spectroscopy
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Instrument Setup: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used, equipped

with an ATR accessory.[2]

Background Scan: A background spectrum of the clean ATR crystal is recorded.

Sample Application: A small amount of the solid powder is placed directly onto the ATR

crystal, and firm contact is ensured using a pressure clamp.

Spectrum Acquisition: The sample spectrum is recorded, typically in the range of 4000–400

cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented in terms of absorbance or transmittance.

Table 3: Key Experimental Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹) FTIR
Wavenumber (cm⁻¹) FT-
Raman

Assignment (based on
Potential Energy
Distribution)

3442, 3330 3441, 3332
Asymmetric & Symmetric N-H

stretching of the amino group

3100, 3045 3101, 3047 Aromatic C-H stretching

2921 2923 Methyl C-H stretching

1635 1637 NH₂ scissoring (bending)

1577 1580 Asymmetric NO₂ stretching

1475 1477 Pyridine ring stretching

1311 1310 Symmetric NO₂ stretching

831 833 C-N stretching (nitro group)

Source: Adapted from quantum chemical and spectroscopic investigation studies.[5] The strong

bands corresponding to the N-H and NO₂ stretching modes are particularly useful for

confirming the presence of the amino and nitro functional groups, respectively.
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Electronic Spectroscopy (UV-Visible)
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The

extensive conjugation in the pyridine ring, coupled with the donor-acceptor nature of the

substituents, gives rise to characteristic absorptions.

Experimental Protocol: UV-Visible Spectroscopy
Solution Preparation: Prepare a dilute solution of 2-amino-3-methyl-5-nitropyridine in a

spectroscopic grade solvent (e.g., ethanol).

Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the

spectrophotometer.

Sample Measurement: Replace the blank with a cuvette containing the sample solution and

record the absorbance spectrum, typically from 200 to 600 nm.

The experimental spectrum recorded in ethanol shows a maximum absorption peak (λₘₐₓ).[5]

This absorption corresponds primarily to the HOMO→LUMO electron transition, a finding

supported by Time-Dependent Density Functional Theory (TD-DFT) calculations.[5]

Table 4: UV-Visible Absorption Data

Solvent
Experimental λₘₐₓ
(nm)

Calculated λₘₐₓ
(nm)

Associated
Transition

Ethanol 374 370 HOMO → LUMO

Source: Data from theoretical and experimental studies on 2A3M5NP.[5]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition and

can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: GC-MS
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Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into

the gas chromatograph (GC).

Separation: The compound travels through the GC column, separating it from any impurities.

Ionization: As the compound elutes from the column, it enters the mass spectrometer and is

ionized, typically by electron impact (EI).

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and

detected.

The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 153, confirming the molecular

weight.[2] The fragmentation pattern is dictated by the structure, with likely initial losses of

stable neutral molecules or radicals.

Proposed Fragmentation Pathway:

[M]⁺ at m/z 153: The molecular ion.

Loss of NO₂ (46 Da): A common fragmentation for nitroaromatics, leading to a fragment at

m/z 107.

Loss of HCN (27 Da): Fragmentation of the pyridine ring can lead to the loss of hydrogen

cyanide.

Loss of CH₃ (15 Da): Cleavage of the methyl group can also occur.

[C₆H₇N₃O₂]⁺˙
m/z = 153

[C₆H₆N₂]⁺˙
m/z = 107- NO₂ (46)

[C₅H₄N₂O₂]⁺˙
m/z = 138

- CH₃ (15)

[C₅H₄N]⁺
m/z = 78

- HCN (27)

Click to download full resolution via product page

Caption: A plausible fragmentation pathway for 2-amino-3-methyl-5-nitropyridine in EI-MS.
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Conclusion
The integrated spectroscopic analysis of 2-amino-3-methyl-5-nitropyridine provides a

detailed and validated fingerprint of the molecule. The predicted NMR shifts, combined with

robust experimental data from FTIR, UV-Vis, and MS, offer a multi-faceted confirmation of its

structure and electronic properties. This guide serves as a foundational resource, enabling

scientists to confidently identify, characterize, and utilize this important chemical intermediate in

their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b021948?utm_src=pdf-body
https://www.benchchem.com/product/b021948?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-properties-uses-2-amino-3-methyl-5-nitropyridine-pe
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-methyl-5-nitropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-methyl-5-nitropyridine
https://www.sigmaaldrich.cn/CN/zh/product/aldrich/703974
https://www.chemicalbook.com/synthesis/2-amino-3-methyl-5-nitropyridine.htm
https://www.researchgate.net/publication/334754094_Quantum_chemical_studies_and_spectroscopic_investigations_on_22-amino-3-methyl-5-nitropyridine_by_density_functional_theory
https://staff.najah.edu/media/sites/default/files/Structural_and_Theoretical_Studies_of_2-Amino-3_Nitropyridine.pdf
https://www.benchchem.com/product/b021948#2-amino-3-methyl-5-nitropyridine-spectroscopic-data
https://www.benchchem.com/product/b021948#2-amino-3-methyl-5-nitropyridine-spectroscopic-data
https://www.benchchem.com/product/b021948#2-amino-3-methyl-5-nitropyridine-spectroscopic-data
https://www.benchchem.com/product/b021948#2-amino-3-methyl-5-nitropyridine-spectroscopic-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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